Cas no 1704067-42-4 (4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine)

4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine
- AM87734
- 4-Bromo-N1-(2-((t-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine
- 4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine
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- MDL: MFCD28400278
- Inchi: 1S/C14H25BrN2OSi/c1-14(2,3)19(4,5)18-9-8-17-13-7-6-11(15)10-12(13)16/h6-7,10,17H,8-9,16H2,1-5H3
- InChI Key: FLMMCEBYFGWAJH-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)N)NCCO[Si](C)(C)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 281
- Topological Polar Surface Area: 47.3
4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D626308-1g |
4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine |
1704067-42-4 | 97% | 1g |
$1520 | 2025-02-26 | |
TRC | B011102-250mg |
4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine |
1704067-42-4 | 250mg |
$ 270.00 | 2022-06-07 | ||
TRC | B011102-500mg |
4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine |
1704067-42-4 | 500mg |
$ 450.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D626308-1g |
4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine |
1704067-42-4 | 97% | 1g |
$1520 | 2024-05-24 | |
eNovation Chemicals LLC | D626308-1g |
4-bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine |
1704067-42-4 | 97% | 1g |
$1520 | 2025-02-21 |
4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine Related Literature
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Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
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Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
Additional information on 4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine
Research Briefing on 4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine (CAS: 1704067-42-4)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of 4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine (CAS: 1704067-42-4) as a key intermediate in the synthesis of novel therapeutic agents. This compound, characterized by its unique bromo and silyl-protected hydroxyethyl functionalities, has garnered attention for its potential applications in drug discovery and development. The following briefing synthesizes the latest research findings related to this compound, focusing on its synthetic utility, biological relevance, and emerging applications.
The compound 4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic scaffolds. Recent studies have demonstrated its efficacy in the preparation of benzimidazole derivatives, which are known for their broad-spectrum pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The bromo substituent at the 4-position facilitates further functionalization via cross-coupling reactions, while the silyl-protected hydroxyethyl group offers a handle for subsequent deprotection and derivatization.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine as a precursor for the synthesis of small-molecule inhibitors targeting protein kinases involved in inflammatory pathways. The study reported a high-yielding, multi-step synthesis route, underscoring the compound's stability and reactivity under various conditions. Kinetic assays revealed that the derived inhibitors exhibited nanomolar affinity for their targets, suggesting the potential of this intermediate in the development of next-generation anti-inflammatory drugs.
Another notable application of this compound was explored in a recent Nature Communications article, where it was employed in the synthesis of fluorescent probes for imaging cellular redox states. The bromo- and diamine functionalities enabled the incorporation of the compound into a larger conjugated system, resulting in probes with high selectivity for reactive oxygen species (ROS). These probes demonstrated utility in real-time monitoring of oxidative stress in cancer cells, providing valuable insights into tumor microenvironment dynamics.
From a safety and scalability perspective, recent process chemistry studies have optimized the large-scale production of 4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine. A 2024 report in Organic Process Research & Development detailed a cost-effective and environmentally benign synthetic route, employing continuous flow chemistry to enhance yield and purity. These advancements address previous challenges associated with the compound's synthesis, making it more accessible for industrial applications.
In conclusion, 4-Bromo-N1-(2-((tert-butyldimethylsilyl)oxy)ethyl)benzene-1,2-diamine (CAS: 1704067-42-4) continues to emerge as a critical intermediate in medicinal chemistry, with demonstrated utility in drug discovery, probe development, and process optimization. Ongoing research is expected to further expand its applications, particularly in targeted therapy and diagnostic tool development. Future studies may explore its potential in covalent inhibitor design and as a component of antibody-drug conjugates (ADCs).
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